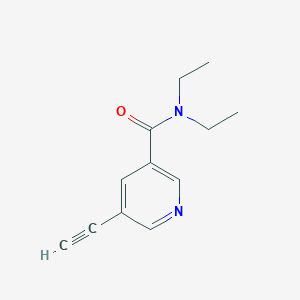
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide, also known as MTB, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide exerts its effects by binding to the catalytic domain of Bub1, which is a key regulator of the mitotic checkpoint. By inhibiting Bub1, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide disrupts the proper functioning of the mitotic checkpoint, leading to cell cycle arrest and ultimately, cell death. Additionally, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. In cancer cells, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to induce mitotic arrest and apoptosis. In immune cells, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for Bub1. However, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has some limitations, including its low solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide, including:
1. Further investigation of the potential therapeutic applications of N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide in cancer, inflammation, and neurological disorders.
2. Development of more efficient synthesis methods for N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide.
3. Investigation of the effects of N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide on other cellular processes, such as DNA repair and chromatin remodeling.
4. Development of more potent and selective inhibitors of Bub1.
5. Investigation of the potential synergy between N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide and other therapeutic agents, such as chemotherapy drugs.
In conclusion, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide, or N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases. N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide exerts its effects by targeting Bub1, a key regulator of the mitotic checkpoint, and has a range of biochemical and physiological effects. While N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has some limitations, it has several advantages for lab experiments and has numerous future directions for research.
Métodos De Síntesis
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with thionyl chloride, followed by the reaction of the resulting compound with N-methyl-N-(prop-2-en-1-yl)propan-2-amine and thioacetamide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to inhibit the growth of cancer cells by targeting the mitotic checkpoint kinase Bub1. In inflammation research, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-methyl-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-15(19)17-13-6-4-12(5-7-13)16(20)18(2)14-8-10-21-11-9-14/h3-7,14H,1,8-11H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTQVFGSEAUZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)

![1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B7450962.png)
![N-[5-chloro-2-(piperidine-1-carbonyl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450969.png)

![N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide](/img/structure/B7450978.png)
![(3R,4S)-1-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7450994.png)
![[4-(1H-indole-2-carbonyl)piperazin-1-yl]-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B7450997.png)
![2'-cyano-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7451004.png)
![4-bromo-N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451012.png)
![3-cyano-N-[5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451020.png)
![6-imidazol-1-yl-N-[(1-phenyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B7451032.png)
![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)